molecular formula C19H16N6OS B292619 N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea

Número de catálogo B292619
Peso molecular: 376.4 g/mol
Clave InChI: SWRWNADUZMRFKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea, also known as MPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and insulin secretion.

Mecanismo De Acción

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea acts as a competitive inhibitor of GPR119, binding to the receptor and preventing the binding of endogenous ligands such as oleoylethanolamide (OEA) and 2-oleoylglycerol (2-OG). GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and promote glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, leading to improved glucose tolerance and reduced hyperglycemia in animal models of T2DM. It has also been shown to increase GLP-1 secretion and improve gut motility in animal models of obesity and metabolic syndrome.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea is a potent and selective inhibitor of GPR119, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent for T2DM.

Direcciones Futuras

Future research on N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea could focus on its potential as a therapeutic agent for other metabolic disorders such as obesity and metabolic syndrome. It could also be used in combination with other drugs such as GLP-1 receptor agonists to enhance their efficacy in the treatment of T2DM. Further studies are needed to determine the optimal dosage and administration route of N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea, as well as its long-term safety and efficacy in humans.

Métodos De Síntesis

The synthesis of N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea involves a series of chemical reactions starting from commercially available starting materials. The process involves the condensation of 2-aminopyrimidine with 1,3-diphenylurea, followed by the reaction with methyl isocyanate to form the pyrazolopyrimidine core. The final step involves the introduction of the thiourea moiety through a reaction with phenyl isothiocyanate.

Aplicaciones Científicas De Investigación

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). GPR119 is expressed in pancreatic beta cells and intestinal L cells, which play a crucial role in the regulation of glucose homeostasis and insulin secretion. N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM.

Propiedades

Fórmula molecular

C19H16N6OS

Peso molecular

376.4 g/mol

Nombre IUPAC

1-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylthiourea

InChI

InChI=1S/C19H16N6OS/c1-13-21-17-16(12-20-25(17)15-10-6-3-7-11-15)18(26)24(13)23-19(27)22-14-8-4-2-5-9-14/h2-12H,1H3,(H2,22,23,27)

Clave InChI

SWRWNADUZMRFKN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NC4=CC=CC=C4

SMILES canónico

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.